1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction using ethylene oxide.
Incorporation of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxyethyl and isopropyl groups can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluorophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-methylphenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with its molecular targets. Additionally, the combination of the hydroxyethyl and isopropyl groups can influence the compound’s solubility and pharmacokinetic profile, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-hydroxyethyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-9(2)13-12(14(21)16-7-8-20)17-18-19(13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGJKOCBFQDHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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